molecular formula C23H23ClN4O2 B608217 JNJ-40355003 CAS No. 1394894-41-7

JNJ-40355003

货号: B608217
CAS 编号: 1394894-41-7
分子量: 422.9 g/mol
InChI 键: CTYVKSQPMCSUOR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ40355003 是一种强效且选择性的脂肪酸酰胺水解酶 (FAAH) 抑制剂。这种酶负责降解脂肪酸酰胺,包括花生四烯酰乙醇胺、油酰乙醇胺和棕榈酰乙醇胺。 通过抑制 FAAH,JNJ40355003 提高了血浆中这些脂肪酸酰胺的水平,从而产生多种生理效应 .

科学研究应用

Absorption and Distribution

Studies have shown that JNJ-40355003 demonstrates favorable pharmacokinetic properties. In animal models, oral administration results in dose-proportional increases in plasma and brain concentrations. A significant brain-to-plasma ratio (approximately 2.62) indicates effective central nervous system penetration .

Time-Course Studies

A time-course study revealed that peak concentrations of anandamide occur approximately 4 hours post-dosing, while palmitoylethanolamide and oleoylethanolamide peak around 6 hours. Notably, even with sustained FAAH inhibition, levels of these fatty acid amides begin to decline by 12 hours post-dose .

Summary Table: Pharmacokinetic Properties of this compound

ParameterValue
Brain-to-Plasma Ratio2.62
Peak Plasma Concentration~800 nM at 4h
Peak Brain Concentration~600 nM at 6h
Half-Life8–14 hours

Pain Management

This compound has been evaluated for its analgesic properties using the spinal nerve ligation model in rats. Results indicated a significant reversal of tactile allodynia, with a maximum possible effect observed at a dose of 60 mg/kg. The effective dose (ED90) was determined to be 22 mg/kg, showcasing its potential as a treatment for neuropathic pain .

Anxiety Disorders

In a Phase 2a clinical trial targeting social anxiety disorder (SAD), this compound was administered at a dose of 25 mg daily over a period of 12 weeks. The primary endpoint was the change in the Liebowitz Social Anxiety Scale score from baseline to the end of the study. Secondary endpoints included various anxiety and depression scales .

Case Study: Efficacy in Social Anxiety Disorder

  • Study Design : Multicenter, double-blind, placebo-controlled
  • Duration : 12 weeks
  • Primary Endpoint : Change in Liebowitz Social Anxiety Scale score
  • Results : Preliminary findings suggest potential anxiolytic effects associated with FAAH inhibition.

Safety and Tolerability

The safety profile of this compound has been assessed through various preclinical and clinical studies. The compound has demonstrated good tolerability with manageable side effects. Its pharmacokinetic properties suggest that it can be administered safely over extended periods without significant adverse reactions.

作用机制

JNJ40355003 通过选择性抑制脂肪酸酰胺水解酶 (FAAH) 发挥作用。这种抑制阻止了脂肪酸酰胺的降解,导致血浆中这些化合物的水平升高。 脂肪酸酰胺水平的升高可以与各种分子靶标和通路相互作用,从而产生诸如止痛和抗炎等生理效应 .

相似化合物的比较

类似化合物: 与 JNJ40355003 类似的一些化合物包括其他 FAAH 抑制剂,如 URB597、PF-04457845 和 BIA 10-2474。 这些化合物也抑制 FAAH 并提高脂肪酸酰胺的水平 .

独特性: JNJ40355003 与其他 FAAH 抑制剂的不同之处在于其高度选择性和效力。 它已被证明在各种动物模型中有效,包括大鼠、犬和食蟹猴,使其成为科学研究和潜在治疗应用的宝贵工具 .

生物活性

JNJ-40355003 is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids such as anandamide (AEA). This compound has garnered attention for its potential therapeutic applications in various neurological and psychological disorders. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, mechanism of action, and effects on fatty acid amide levels in different animal models.

This compound selectively inhibits FAAH, leading to increased levels of endogenous fatty acid amides, including AEA, palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). The inhibition of FAAH enhances the signaling of the endocannabinoid system, which is implicated in pain modulation, mood regulation, and neuroprotection.

Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied in various animal models. Key findings include:

  • Oral Bioavailability : In rats, this compound demonstrated good oral bioavailability with a bioavailability factor (FF) of approximately 39% .
  • Plasma Concentrations : Following oral administration at doses ranging from 0.1 to 60 mg/kg, peak plasma concentrations were observed at approximately 3 mg/kg, with AEA levels increasing up to threefold .
  • Brain Penetration : The compound exhibited a brain-to-plasma ratio of 2.62, indicating significant central nervous system penetration .

Effects on Fatty Acid Amides

The elevation of fatty acid amides post-administration of this compound has been documented through several studies:

Animal Model Dose (mg/kg) Peak AEA Increase Peak PEA Increase Peak OEA Increase
Rats33-fold2.25-fold1.9-fold
Dogs10>30-fold>30-fold>30-fold
Monkeys10300-400%150-200%150-175%

The data indicate that this compound significantly elevates AEA, PEA, and OEA levels across species, with the most pronounced effects observed in dogs and monkeys .

Study on Rats

A study conducted on rats demonstrated that this compound effectively inhibited FAAH activity, resulting in substantial increases in AEA levels. After administration at a dose of 3 mg/kg, AEA concentrations peaked approximately four hours post-dosing . The study also highlighted that maximal elevations were dose-dependent and plateaued at higher doses.

Study on Dogs

In a surprising finding during canine studies, this compound led to over 30-fold increases in all measured FAAs. This was not associated with adverse behavioral effects, indicating a favorable safety profile in this model .

Study on Monkeys

In cynomolgus monkeys, administration of this compound resulted in significant elevations in plasma levels of AEA and other FAAs. This suggests that the compound's efficacy may not be significantly affected by FAAH-2 activity since these primates express this enzyme .

属性

CAS 编号

1394894-41-7

分子式

C23H23ClN4O2

分子量

422.9 g/mol

IUPAC 名称

4-[[3-(4-chlorophenoxy)phenyl]methyl]-N-pyridin-3-ylpiperazine-1-carboxamide

InChI

InChI=1S/C23H23ClN4O2/c24-19-6-8-21(9-7-19)30-22-5-1-3-18(15-22)17-27-11-13-28(14-12-27)23(29)26-20-4-2-10-25-16-20/h1-10,15-16H,11-14,17H2,(H,26,29)

InChI 键

CTYVKSQPMCSUOR-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

规范 SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)NC4=CN=CC=C4

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

JNJ-40355003;  JNJ 40355003;  JNJ40355003.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-40355003
Reactant of Route 2
Reactant of Route 2
JNJ-40355003
Reactant of Route 3
Reactant of Route 3
JNJ-40355003
Reactant of Route 4
Reactant of Route 4
JNJ-40355003
Reactant of Route 5
Reactant of Route 5
JNJ-40355003
Reactant of Route 6
Reactant of Route 6
JNJ-40355003

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。